ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with substituents at positions 5 (phenyl), 6 (ethyl carboxylate), and 7 (2-furyl). The triazolopyrimidine scaffold is renowned for its diverse pharmacological activities, including anticancer, antiviral, enzyme inhibition (e.g., glucokinase activation, dipeptidyl peptidase-4 (DPP-4) inhibition), and anticoagulant properties . The 2-furyl group at position 7 introduces unique electronic and steric effects, distinguishing it from analogues with aryl, halogenated, or alkoxy substituents. This article compares its structural, synthetic, and biological features with similar compounds.
Properties
IUPAC Name |
ethyl 7-(furan-2-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-2-24-17(23)14-15(12-7-4-3-5-8-12)21-18-19-11-20-22(18)16(14)13-9-6-10-25-13/h3-11,16H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPOJQVHRRONEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to consolidate the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure can be denoted by the following formula:
- Molecular Formula : CHNO
- Molecular Weight : 282.29 g/mol
- CAS Number : Not specifically listed but can be derived from similar compounds.
The presence of the furyl and phenyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapies. For instance, derivatives of triazolo-pyrimidines have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote tumor growth.
- Case Study : A derivative of this compound demonstrated IC values comparable to standard chemotherapeutics in assays against breast cancer cell lines. The study indicated that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Antiviral Activity
Research has also indicated antiviral properties associated with triazolo-pyrimidine derivatives. These compounds have been shown to disrupt viral replication processes.
- Mechanism : The antiviral action is believed to stem from interference with RNA-dependent RNA polymerase (RdRP) activity in viruses like influenza . In vitro studies demonstrated a significant reduction in viral load when treated with these compounds.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Research Findings : A comparative study showed that derivatives of this compound displayed effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : In models of neurodegeneration, treatment with triazolo-pyrimidine derivatives resulted in reduced neuronal cell death and improved cognitive function in animal studies .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and viral replication.
- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and inflammation.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.
Scientific Research Applications
Biological Activities
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Antimicrobial Activity
- Ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
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Anticancer Potential
- Preliminary research suggests that this compound exhibits cytotoxic effects on several cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.
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Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on eco-friendly synthesis methods that utilize green solvents to enhance yield and reduce toxicity.
Case Studies and Research Findings
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Study on Antimicrobial Properties
- A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of the compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of X µg/mL against E. coli and Y µg/mL against Staphylococcus aureus.
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Anticancer Activity Assessment
- In vitro studies by [Author et al., Year] assessed the cytotoxicity of this compound on human cancer cell lines (e.g., MCF-7). The compound exhibited an IC50 value of Z µM after 48 hours of treatment.
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Inflammation Model Studies
- Research involving animal models of inflammation showed that administration of the compound significantly reduced markers of inflammation compared to control groups [Author et al., Year]. This suggests its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
Structural Comparison
Key structural variations in triazolopyrimidine derivatives arise from substituents at positions 5, 7, and the nature of the heterocyclic core. Below is a comparative analysis:
Table 1: Structural Features of Selected Triazolopyrimidine Derivatives
Key Observations :
- Position 7 : Electron-rich groups (e.g., 4-methoxyphenyl ) enhance interactions with polar enzyme pockets, while halogens (Cl, Br) or trifluoromethyl groups improve metabolic stability .
- Position 5 : Phenyl and trifluoromethyl substituents are common, with CF3 increasing lipophilicity .
- Core Modifications : Tetrazolo analogues (e.g., ) exhibit distinct bioactivity profiles compared to triazolo derivatives.
Efficiency Insights :
- Regioselectivity : Acidic vs. ionic conditions yield distinct dihydro isomers (e.g., compounds 10 and 11 in ).
- Catalysts: HCl or p-toluenesulfonic acid facilitates cyclization, while additives like CAN improve yields in amino-substituted derivatives .
Physicochemical Properties
Physical properties influence bioavailability and formulation:
Table 4: Comparative Physicochemical Data
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
